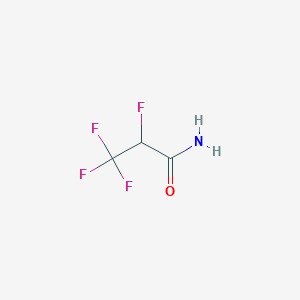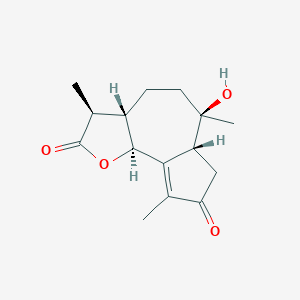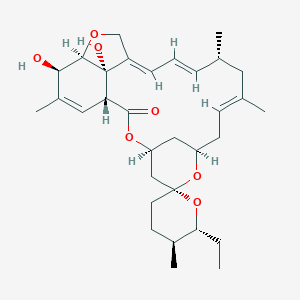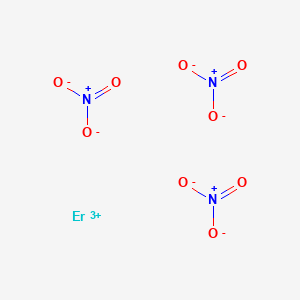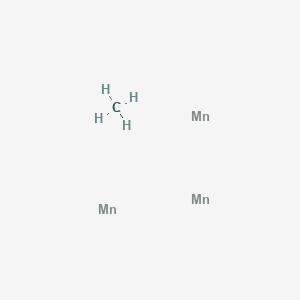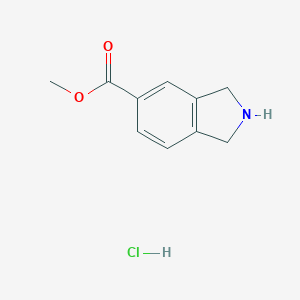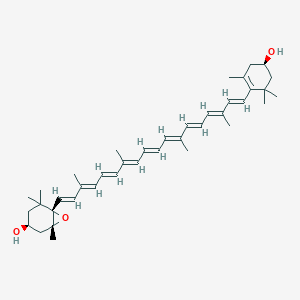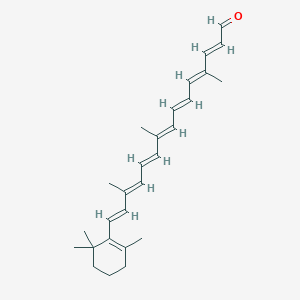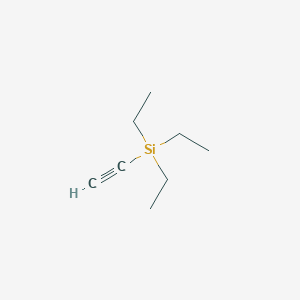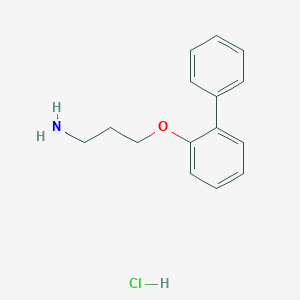
3-(2-Biphenylyloxy)propylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Biphenylyloxy)propylamine hydrochloride, also known as BPP hydrochloride, is a chemical compound that has been widely used in scientific research. It is a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of various biological processes.
Mécanisme D'action
3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride acts as a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that is involved in a wide range of physiological processes, including mood regulation, appetite, and sleep. Activation of the 5-HT1A receptor has been shown to have anxiolytic and antidepressant effects, which may be mediated by changes in the activity of the HPA axis.
Biochemical and Physiological Effects:
3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and its metabolites in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 3-(2-Biphenylyloxy)propylamine hydrochloride has been shown to modulate the activity of the HPA axis, which may be involved in its effects on stress and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride in lab experiments is its selectivity for the 5-HT1A receptor, which allows researchers to study the specific effects of serotonin signaling through this receptor subtype. Additionally, 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride has been shown to have low toxicity in animal models, making it a relatively safe compound to use in experiments. However, one limitation of using 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride is its limited solubility in water, which may make it difficult to administer in certain experimental protocols.
Orientations Futures
There are several potential future directions for research on 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride. One area of interest is its potential use as a treatment for mood disorders, such as anxiety and depression. Additionally, further research is needed to fully understand the mechanisms underlying its effects on the HPA axis and stress response. Finally, there may be potential applications for 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride in the study of other physiological processes, such as appetite regulation and sleep.
Méthodes De Synthèse
The synthesis of 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride involves the reaction of 2-bromobiphenyl with 3-(dimethylamino)propylamine in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of 3-(2-Biphenylyloxy)propylamine hydrochloride.
Applications De Recherche Scientifique
3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride has been used in a wide range of scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, making it a potential treatment for mood disorders. Additionally, 3-(2-Biphenylyloxy)propylamine hydrochloride has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the body's stress response.
Propriétés
Numéro CAS |
125849-34-5 |
|---|---|
Nom du produit |
3-(2-Biphenylyloxy)propylamine hydrochloride |
Formule moléculaire |
C15H18ClNO |
Poids moléculaire |
263.76 g/mol |
Nom IUPAC |
3-(2-phenylphenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c16-11-6-12-17-15-10-5-4-9-14(15)13-7-2-1-3-8-13;/h1-5,7-10H,6,11-12,16H2;1H |
Clé InChI |
ZMEOGDOFSXLIDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCN.Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCN.Cl |
Autres numéros CAS |
125849-34-5 |
Synonymes |
3-(2-Biphenylyloxy)propylamine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



